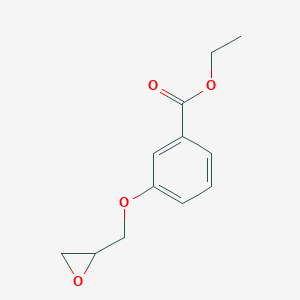

Ethyl 3-(oxiran-2-ylmethoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(oxiran-2-ylmethoxy)benzoate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is characterized by the presence of an oxirane (epoxide) ring and an ester functional group. This compound is used in various chemical and industrial applications due to its unique reactivity and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-(oxiran-2-ylmethoxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-hydroxybenzoic acid with epichlorohydrin in the presence of a base to form the oxirane ring . The resulting intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments is crucial to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(oxiran-2-ylmethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions, resulting in the formation of different esters or acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Diols or carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters or substituted benzoates.

Applications De Recherche Scientifique

Ethyl 3-(oxiran-2-ylmethoxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biochemical probe or reagent.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of ethyl 3-(oxiran-2-ylmethoxy)benzoate involves the reactivity of the oxirane ring and the ester group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form various intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, affecting biological pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(oxiran-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

4-acetoxybenzoic acid: Contains an acetoxy group instead of the oxirane ring.

Uniqueness

Ethyl 3-(oxiran-2-ylmethoxy)benzoate is unique due to the presence of both an oxirane ring and an ester group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it valuable in multiple research and industrial applications .

Activité Biologique

Ethyl 3-(oxiran-2-ylmethoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug discovery and therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C₁₂H₁₄O₄. Its structure features an epoxide (oxirane) ring linked to a benzoate ester, which contributes to its unique reactivity and biological interactions. The epoxide group is known for its ability to undergo nucleophilic attack, making it a candidate for various biological modifications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly:

- Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects, potentially acting against various bacterial strains.

- Anticancer Potential : The compound's reactivity with biological macromolecules may lead to modifications that influence cancer cell pathways, making it a subject of interest for anticancer drug development.

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, the presence of the epoxide ring suggests potential interactions with nucleophilic sites in proteins or nucleic acids, which could alter their functions and lead to therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Activity : A study explored the antimicrobial properties of this compound against common pathogens. Results indicated varying degrees of inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

- Cytotoxicity Testing : In vitro cytotoxicity assays were conducted using cancer cell lines. The compound demonstrated significant cytotoxic effects at certain concentrations, suggesting that it may induce apoptosis in malignant cells. For instance, a study reported an IC50 value of approximately 56.5 µM for one of its derivatives against HeLa cells, indicating moderate efficacy in inhibiting cell viability.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is valuable:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(oxiran-2-ylmethoxy)benzoate | C₁₂H₁₂O₄ | Similar reactivity; different substituent position |

| Mthis compound | C₁₂H₁₄O₄ | Methyl group instead of ethyl; solubility variations |

| Benzyl 3-(oxiran-2-ylmethoxy)benzoate | C₁₄H₁₈O₄ | Altered sterics and electronic properties |

| Propyl 3-(oxiran-2-ylmethoxy)benzoate | C₁₃H₁₆O₄ | Different hydrophobic characteristics |

This table illustrates how variations in substituents can impact the chemical reactivity and biological activity of similar compounds.

Safety and Handling Considerations

Due to the reactive nature of the epoxide group, caution is advised when handling this compound. Potential risks include skin irritation and eye damage; therefore, standard laboratory safety practices should be followed.

Propriétés

IUPAC Name |

ethyl 3-(oxiran-2-ylmethoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-14-12(13)9-4-3-5-10(6-9)15-7-11-8-16-11/h3-6,11H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIYIHFVFHIIPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OCC2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599316 |

Source

|

| Record name | Ethyl 3-[(oxiran-2-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104354-26-9 |

Source

|

| Record name | Ethyl 3-[(oxiran-2-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.